(1-(4-Methoxybenzyl)piperidin-4-yl)methanamine (1-(4-Methoxybenzyl)piperidin-4-yl)methanamine
Brand Name: Vulcanchem
CAS No.: 117702-38-2
VCID: VC4435435
InChI: InChI=1S/C14H22N2O/c1-17-14-4-2-13(3-5-14)11-16-8-6-12(10-15)7-9-16/h2-5,12H,6-11,15H2,1H3
SMILES: COC1=CC=C(C=C1)CN2CCC(CC2)CN
Molecular Formula: C14H22N2O
Molecular Weight: 234.343

(1-(4-Methoxybenzyl)piperidin-4-yl)methanamine

CAS No.: 117702-38-2

Cat. No.: VC4435435

Molecular Formula: C14H22N2O

Molecular Weight: 234.343

* For research use only. Not for human or veterinary use.

(1-(4-Methoxybenzyl)piperidin-4-yl)methanamine - 117702-38-2

Specification

CAS No. 117702-38-2
Molecular Formula C14H22N2O
Molecular Weight 234.343
IUPAC Name [1-[(4-methoxyphenyl)methyl]piperidin-4-yl]methanamine
Standard InChI InChI=1S/C14H22N2O/c1-17-14-4-2-13(3-5-14)11-16-8-6-12(10-15)7-9-16/h2-5,12H,6-11,15H2,1H3
Standard InChI Key ZHJBOQLHOJOBAN-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CN2CCC(CC2)CN

Introduction

Structural Elucidation and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a piperidine core substituted at the 1-position with a 4-methoxybenzyl group and at the 4-position with a methanamine (-CH2NH2) moiety. The piperidine ring adopts a chair conformation, while the methoxybenzyl group introduces aromaticity and moderate lipophilicity. Key structural features include:

  • Piperidine Ring: A six-membered saturated heterocycle with one nitrogen atom.

  • 4-Methoxybenzyl Group: A benzyl substituent with a methoxy (-OCH3) group at the para position, enhancing electron-donating properties.

  • Methanamine Side Chain: A primary amine group conferring basicity and hydrogen-bonding capacity.

Physicochemical Profile

PropertyValueSource
Molecular FormulaC14H22N2O (free base)
Molecular Weight234.34 g/mol (free base)
CAS Number1353973-90-6 (hydrochloride)
IUPAC Name[1-[(4-Methoxyphenyl)methyl]piperidin-4-yl]methanamine
SMILESCOC1=CC=C(C=C1)CN2CCC(CC2)CN
logP (Predicted)2.1 ± 0.3
Hydrogen Bond Donors2 (amine groups)

The hydrochloride salt (C14H23ClN2O) increases water solubility, making it more amenable to pharmacological studies. The methoxy group’s electron-donating nature influences the compound’s electronic distribution, potentially enhancing interactions with aromatic residues in biological targets .

Synthesis and Optimization

Synthetic Pathways

The synthesis of (1-(4-Methoxybenzyl)piperidin-4-yl)methanamine typically proceeds via a multi-step sequence:

Step 1: N-Benzylation of Piperidine

Piperidine reacts with 4-methoxybenzyl chloride in the presence of a base (e.g., K2CO3) to form 1-(4-methoxybenzyl)piperidine. This SN2 reaction achieves moderate yields (60–70%) under reflux conditions in acetonitrile.

Step 3: Final Coupling and Salt Formation

The free amine is reacted with hydrochloric acid to form the hydrochloride salt, improving crystallinity and stability.

Reaction Optimization

ParameterOptimal ConditionImpact on Yield
SolventTetrahydrofuran (THF)Maximizes SN2 efficiency
Temperature80°CBalances reaction rate and decomposition
CatalystPotassium carbonateEnhances benzylation efficiency
Reducing AgentLithium aluminum hydrideAchieves >85% reduction

Side products include over-alkylated piperidine derivatives, mitigated by stoichiometric control.

Comparative Analysis with Structural Analogs

CompoundStructural VariationBiological ActivityPotency (IC50)
(1-Benzylpiperidin-4-yl)methanamineBenzyl vs. methoxybenzyl5-HT1A agonist12 nM
1-(Cyclobutylmethyl)piperidin-4-yl)methanamineCyclobutylmethyl substituentCXCR4 antagonist45 nM
(1-(Pyridin-4-yl)piperidin-4-yl)methanaminePyridinyl substitutionDopamine D3 antagonist8.2 nM

The methoxybenzyl group in the target compound improves blood-brain barrier penetration compared to polar pyridinyl analogs .

Research Gaps and Future Directions

  • In Vivo Efficacy Studies: No animal model data exist for the compound. Testing in murine models of depression or Parkinson’s disease is warranted.

  • Structure-Activity Relationship (SAR): Systematic modification of the methoxy group (e.g., replacing -OCH3 with -CF3) could optimize receptor selectivity.

  • Toxicological Profiling: Acute and chronic toxicity studies are needed to assess safety margins.

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